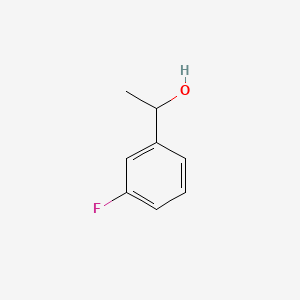

1-(3-Fluorophenyl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942055 | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-63-1, 20044-46-6 | |

| Record name | 3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Fluorophenyl Ethanol and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches in Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. tubitak.gov.trnih.gov These techniques utilize enzymes or whole microbial cells as catalysts to achieve specific chemical transformations.

Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

A primary route to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. nih.gov Biocatalysts, particularly enzymes, are highly effective for this transformation due to their inherent stereoselectivity. nih.govnih.gov

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are two major classes of enzymes employed for the asymmetric reduction of ketones. nih.govkfupm.edu.sa These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. kfupm.edu.sa The substrate specificity and enantioselectivity of these enzymes can vary significantly, making the selection of the appropriate enzyme crucial for a desired transformation. nih.gov

For instance, an (S)-1-phenylethanol dehydrogenase from the denitrifying bacterium Aromatoleum aromaticum has been shown to reduce 3'-fluoroacetophenone (B146931) to 1-(3-fluorophenyl)ethanol (B1295094) with 100% conversion. nih.govpsu.edu Similarly, ketoreductases have been successfully used for the synthesis of various chiral alcohols. rsc.orgresearchgate.net Engineered KREDs have demonstrated high efficiency in producing (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695), an intermediate for anticancer drugs, with yields up to 91% and an enantiomeric excess (e.e.) of 99.98%. rsc.orgacs.org Some engineered ketoreductase polypeptides can convert 2',6'-dichloro-3'-fluoroacetophenone (B32307) to (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol with over 99% stereomeric excess in less than 24 hours. google.com However, some ADHs, like SmADH31, have shown no activity towards certain fluorinated acetophenones, such as 2,6-dichloro-3-fluoroacetophenone. sci-hub.se The electronic charge distribution on the substrate molecule can influence its orientation in the enzyme's active site and, consequently, its reducibility. rsc.org

| Substrate | Enzyme/Organism | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| 3'-Fluoroacetophenone | (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum | This compound | 100 | Not specified | nih.govpsu.edu |

| 2',6'-Dichloro-3'-fluoroacetophenone | Engineered Ketoreductase | (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol | 91 | 99.98 | rsc.orgacs.org |

| 2',6'-Dichloro-3'-fluoroacetophenone | Engineered Ketoreductase Polypeptides | (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol | >95 | >99 (stereomeric excess) | google.com |

The activity of ADHs and KREDs is dependent on nicotinamide (B372718) cofactors, such as NADH and NADPH. kfupm.edu.samdpi.com These cofactors are expensive, making their stoichiometric use in industrial processes economically unfeasible. Therefore, efficient cofactor regeneration systems are essential for the practical application of these enzymes. nih.govresearchgate.net

A common approach is the "coupled-enzyme" method, where a second enzyme is used to regenerate the cofactor. jmb.or.kr For example, glucose dehydrogenase (GDH) is frequently used to regenerate NADPH from NADP+ using glucose as a sacrificial co-substrate. mdpi.comjmb.or.kr This system has been successfully employed in the synthesis of various chiral alcohols, including intermediates for pharmaceuticals. mdpi.com Formate dehydrogenase (FDH) is another enzyme used for NADH regeneration. mdpi.com These regeneration systems can be implemented using isolated enzymes or within whole-cell biocatalysts, where the necessary enzymes and cofactors are contained within the cell. jmb.or.kr

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process that separates a racemic mixture by the differential reaction of one enantiomer over the other. mdpi.com In enzyme-catalyzed kinetic resolution, an enzyme selectively transforms one enantiomer, leaving the other unreacted. mdpi.com A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. princeton.eduwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. wikipedia.org For a successful DKR, the rate of racemization should be at least equal to or greater than the rate of the reaction of the faster-reacting enantiomer. princeton.edu

Lipases are a versatile class of enzymes widely used in the kinetic resolution of racemic alcohols and their esters. mdpi.com They can catalyze the hydrolysis of esters or the esterification of alcohols in a highly enantioselective manner. mdpi.com

For the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for the antitumor compound Crizotinib, a kinetic resolution strategy involving lipase-mediated hydrolysis of the corresponding racemic ester has been employed. mdpi.comnih.gov Several commercial lipases, including Candida antarctica lipase (B570770) B (CAL-B) and lipase from Rhizopus delemar, have shown high enantioselectivity (E > 100) in this hydrolysis, yielding the (S)-ester and the (R)-alcohol with enantiomeric excesses ranging from 80% to 97%. mdpi.com To obtain the desired (S)-alcohol, the mixture of the (S)-ester and (R)-alcohol can be subjected to a mesylation reaction followed by treatment with potassium acetate (B1210297) to convert the (R)-alcohol into the (S)-ester, which is then hydrolyzed. mdpi.com

A continuous-flow DKR process for 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395) using Novozym® 435 (an immobilized form of CAL-B) and a vanadium-based catalyst has also been developed, demonstrating improved conversion compared to batch reactions. mdpi.comencyclopedia.pub

| Substrate | Enzyme | Strategy | Product | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| Racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl ester | CAL-B, Rhizopus delemar lipase | Kinetic Hydrolysis | (S)-ester and (R)-alcohol | 80-97 | mdpi.com |

| Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol | Novozym® 435 | Continuous-flow DKR | (R)-ester | Not specified | mdpi.comencyclopedia.pub |

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microbial cells as biocatalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell. nih.gov The cell membrane can sometimes pose a barrier to substrate entry and product release, but this can often be addressed by permeabilizing the cells with organic solvents or detergents. jmb.or.kr

The use of whole cells of Candida tropicalis has been reported for the reduction of 3'-fluoroacetophenone. tubitak.gov.tr Recombinant E. coli cells expressing carbonyl reductases have been effectively used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.gov The productivity of such whole-cell systems can be enhanced through medium engineering, such as the addition of surfactants and natural deep eutectic solvents (NADES), which can improve substrate solubility and cell permeability. nih.gov For example, in the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the addition of Tween-20 and a choline (B1196258) chloride:lysine-based NADES resulted in a product yield of 91.5% at a high substrate concentration of 200 mM. nih.gov Similarly, whole cells of Geotrichum geotrichum have been used to reduce 2,6-dichloro-3-fluoroacetophenone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol with 71% yield and 99% e.e. in a system containing a deep eutectic solvent. researchgate.net

| Substrate | Organism | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| 3'-Fluoroacetophenone | Candida tropicalis | (S)-1-(3-Fluorophenyl)ethanol | Not specified | 97 | tubitak.gov.tr |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli expressing carbonyl reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5 | >99.9 | nih.gov |

| 2,6-Dichloro-3-fluoroacetophenone | Geotrichum geotrichum | (S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | 71 | 99 | researchgate.net |

Classical Organic Synthesis Routes

Classical organic synthesis provides foundational methodologies for the preparation of this compound and its derivatives. These routes often involve well-established reactions that are scalable and have been refined over decades of chemical research.

Derivatization from 1-(3-Fluorophenyl)ethanone

A primary and direct method for synthesizing this compound is through the reduction of its corresponding ketone, 1-(3-fluorophenyl)ethanone. This transformation is a staple in organic synthesis, with various reducing agents available to effect the conversion of the carbonyl group to a secondary alcohol.

One common approach involves the use of metal hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Furthermore, enzymatic reductions offer a highly selective alternative for producing specific stereoisomers of this compound. Ketoreductases (KREDs), for example, can reduce prochiral ketones with high enantioselectivity. rsc.org Research has demonstrated the successful use of KREDs, cloned from various microorganisms, to produce S-alcohols from halogenated acetophenones with excellent enantiomeric excess (ee) and high yields. rsc.org For example, a ketoreductase from Thermotoga maritima MSB8 was used to obtain (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with a yield of up to 91% and an enantiomeric excess of 99.98%. rsc.org

A patented method for producing (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol starts with the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride. google.com The resulting racemic alcohol is then resolved to obtain the desired enantiomerically pure product. google.com

Table 1: Comparison of Reduction Methods for 1-(3-Fluorophenyl)ethanone

| Method | Reagent/Catalyst | Typical Solvent | Selectivity | Key Advantages |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Generally produces a racemic mixture | Cost-effective, simple procedure |

| Enzymatic Reduction | Ketoreductase (KRED) | Aqueous buffer | High enantioselectivity (e.g., >99% ee for S-isomer) | Produces optically active alcohols, environmentally friendly |

Synthesis through Grignard Reactions and Related Organometallic Chemistry

Grignard reactions represent a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols, including this compound. This method typically involves the reaction of a Grignard reagent with an aldehyde. To synthesize this compound, one could react 3-fluorophenylmagnesium bromide with acetaldehyde. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. missouri.edu

The general applicability of Grignarnd reagents allows for the construction of complex molecules from smaller starting materials. missouri.edu The versatility of this reaction is a cornerstone of organic synthesis.

In a related application, Grignard reagents have been instrumental in synthesizing key intermediates for pharmaceuticals. For example, the synthesis of 1-(4-amino-2-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one was achieved by reacting (3-fluorobenzyl)magnesium chloride with 4-amino-2-chloronicotinonitrile. nih.gov This demonstrates the utility of Grignard reagents in creating complex fluorophenyl-containing structures. The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by moisture. nih.govgoogle.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to the use of environmentally benign solvents, catalytic methods, and energy-efficient processes.

Solvent-free reaction conditions, often facilitated by techniques such as ball milling or grinding, represent a significant advancement in green chemistry. These methods can lead to higher yields, shorter reaction times, and a reduction in solvent waste. While a direct example for this compound synthesis via grinding was not prominently found, the principle has been successfully applied to related transformations. For instance, the reduction of esters and aldehydes to alcohols has been achieved using sodium borohydride under solvent-free ball milling conditions. rsc.org

Another example of green synthesis under solvent-free conditions is the preparation of 1,3,4-oxadiazolyl-1,8-naphthyridines, which involved a grinding method using a mortar and pestle. connectjournals.com This technique, known as 'Grindstone Chemistry', is energy-efficient and results in high reactivity with minimal waste. connectjournals.com These examples highlight the potential for developing a solvent-free synthesis of this compound from its corresponding ketone.

The synthesis of optically active amines, which are crucial building blocks for many pharmaceuticals, can be achieved from chiral alcohols like this compound. Green, biocatalytic approaches using sequential bienzymatic systems are at the forefront of this research. These systems can combine multiple enzymatic steps in a single pot, avoiding the need for isolation and purification of intermediates, thus saving time, resources, and reducing waste.

A relevant example is the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system. nih.gov This system employed an R-ω-transaminase (ATA) and an alcohol dehydrogenase (ADH). nih.gov The ADH can be used to shift the reaction equilibrium, thereby increasing the product yield. nih.gov While this specific example does not start from this compound, the principle is directly applicable. A similar bienzymatic system could be envisioned where an alcohol dehydrogenase first oxidizes (S)-1-(3-Fluorophenyl)ethanol to the corresponding ketone, which is then aminated by a transaminase to produce the chiral amine. The use of whole-cell biocatalysts containing co-expressed enzymes further enhances the efficiency and sustainability of such processes. nih.gov

Synthesis of Key Intermediates for Pharmaceutical and Agrochemical Applications

This compound and its derivatives are valuable intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. guidechem.commdpi.com The presence of the fluorophenyl moiety is a common feature in many modern drugs, often enhancing metabolic stability and binding affinity.

The chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a well-documented key intermediate in the synthesis of Crizotinib, an anticancer drug. mdpi.comencyclopedia.pub The synthesis of this intermediate often involves the enantioselective reduction of the corresponding ketone or the resolution of the racemic alcohol. mdpi.com Lipase-mediated kinetic resolution is one such method that has been employed, where a lipase selectively acylates one enantiomer of the alcohol, allowing for the separation of the two. mdpi.com

The versatility of the this compound scaffold allows for its incorporation into a diverse range of molecular architectures. For instance, it can serve as a building block for compounds that act as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which are targets for treating conditions such as anxiety and pain. google.com Additionally, derivatives have been synthesized for potential use as lead compounds in the development of treatments for various diseases. evitachem.com

The amino and ketone functionalities of related compounds like 1-(2-Amino-5-fluorophenyl)ethanone make it a crucial building block for complex molecules through reactions like reductive amination, nucleophilic substitution, and cross-coupling. a2bchem.com This highlights the broad utility of fluorophenyl ethanol and ethanone (B97240) derivatives in medicinal chemistry and drug discovery.

Table 2: Examples of Pharmaceutical Intermediates Derived from Fluorophenyl Ethanols

| Intermediate | Target Drug/Application | Synthetic Utility |

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Crizotinib (Anticancer) | Key chiral building block. mdpi.comencyclopedia.pub |

| This compound derivatives | FAAH Inhibitors (Anxiety, Pain) | Scaffold for synthesizing enzyme inhibitors. google.com |

| 1-(2-Amino-5-fluorophenyl)ethanone | Various Pharmaceuticals | Versatile building block for complex molecules. a2bchem.com |

Stereochemical Investigations and Chiral Technologies

Enantiomeric Excess Determination via Chiral HPLC

The determination of the enantiomeric excess (ee) of 1-(3-fluorophenyl)ethanol (B1295094) and its derivatives is commonly achieved through High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). This analytical method allows for the effective separation of the (R)- and (S)-enantiomers, enabling their quantification.

Research has shown that cellulose-based CSPs are effective for monitoring the progress of asymmetric reactions involving fluorinated aryl compounds. mdpi.com For instance, the enantiomeric excess of (S)-2-(benzyl(methyl)amino)-1-(3-fluorophenyl)ethanol, a closely related derivative, was precisely determined using a Chiralcel OJ-H column. rsc.org The separation was achieved with a mobile phase consisting of n-hexane and isopropanol, demonstrating the successful resolution of the enantiomers. rsc.org The specific conditions for such an analysis highlight the precision of this technique.

Table 1: Example HPLC Conditions for Chiral Separation of a this compound Derivative As an illustrative example, the following table details the HPLC conditions used for the enantiomeric excess determination of (S)-2-(benzyl(methyl)amino)-1-(3-fluorophenyl)ethanol. rsc.org

| Parameter | Value |

| Column | Chiralcel OJ-H |

| Mobile Phase | n-hexane : i-PrOH = 97:3 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Retention Time (t_R) | t_R (major enantiomer) = 13.9 min |

| t_R (minor enantiomer) = 17.1 min |

Preparation and Characterization of Enantiomerically Pure Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound is of significant interest. Methodologies for producing related chiral alcohols often rely on biocatalytic processes, which are known for their high stereoselectivity. google.comgoogleapis.com Two primary strategies include the enzymatic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone. googleapis.comnih.gov

Enzymatic resolution can be performed on an ester derivative of racemic this compound. googleapis.com In this method, a biocatalyst such as a lipase (B570770) preferentially hydrolyzes one ester enantiomer, leaving the other unreacted. googleapis.comgoogle.com This difference in reactivity allows for the separation of the resulting alcohol from the unreacted ester, yielding two enantiomerically enriched compounds. googleapis.com

Alternatively, the stereoselective bioreduction of the prochiral ketone, 3-fluoroacetophenone, using a biocatalyst like an enzyme or a microorganism, can directly produce a single enantiomer of this compound. googleapis.comnih.gov For example, microbial screens have identified cultures capable of reducing similar ketones with high enantioselectivity. nih.gov Patent literature confirms the preparation of both [R]-1-(3-fluorophenyl)-1-ethanol and [S]-1-(3-fluorophenyl)-1-ethanol. google.com

Characterization of the enantiomerically pure forms involves measuring their optical rotation, which is a defining physical property for chiral molecules.

Table 2: Characterization Data for Analogs of this compound The following table presents optical rotation data for closely related chiral alcohols, which serve as representative examples for the characterization of enantiopure compounds.

| Compound | Specific Rotation [α]_D^25 | Conditions |

| (S)-1-(2-Fluoro-phenyl)-ethanol rsc.org | -35.3° | c = 1.00 in CHCl₃ |

| (S)-1-(3-methoxyphenyl)ethan-1-ol rsc.org | -30.4° | c = 1.00 in CHCl₃ |

Conformational Analysis of Chiral this compound

The conformational landscape of this compound has been investigated to understand how the fluorine atom's position on the aromatic ring affects its three-dimensional structure. nih.gov Unlike the simpler 1-phenylethanol, the reduced symmetry in fluorinated isomers results in more complex spectroscopic profiles. nih.gov

Mechanistic Studies of Reactions Involving 1 3 Fluorophenyl Ethanol

Reaction Pathways in Derivatization

Derivatization, a process that chemically modifies a substance to enhance its suitability for analysis, reveals various reaction pathways for 1-(3-Fluorophenyl)ethanol (B1295094), including oxidation, reduction, and substitution. thermofisher.comgreyhoundchrom.comresearchgate.net

Oxidation: The hydroxyl group (-OH) of this compound can be oxidized to form the corresponding ketone, 1-(3-fluorophenyl)ethanone. evitachem.com This transformation is a cornerstone reaction in organic synthesis. rsc.org The oxidation can be achieved using various oxidizing agents. For instance, the combination of an N-aromatic heterocyclic compound like quinazolin-2(1H)-one (HDQ) with an acid can selectively oxidize the alcohol. rsc.org In this process, the α-hydrogen of the alcohol is abstracted, leading to the formation of the ketone. rsc.org

Reduction: The reduction of this compound can lead to the formation of 3-fluorophenylethane. Conversely, the synthesis of this compound is commonly achieved through the reduction of its ketone precursor, 1-(3-bromo-5-fluorophenyl)ethanone, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com

Substitution: The fluorine atom on the phenyl ring and the hydroxyl group are amenable to substitution reactions, allowing for the introduction of diverse functional groups. evitachem.com For example, nucleophiles such as amines or thiols can displace the hydroxyl group, often in the presence of a base. evitachem.com

Influence of Fluorine Substitution on Reactivity and Stability

The presence of a fluorine atom at the meta-position of the phenyl ring significantly influences the reactivity and stability of this compound. solubilityofthings.comsolubilityofthings.com

Reactivity: The electron-withdrawing nature of the fluorine atom can impact the electrophilicity of the molecule. solubilityofthings.com This effect can make the carbonyl carbon in the corresponding ketone more susceptible to nucleophilic attack. solubilityofthings.com The fluorine substituent can also affect the stereoselectivity of reactions. For instance, studies on the enzymatic reduction of substituted acetophenones have shown that the position of the substituent on the aromatic ring influences the enantiopreference of the resulting alcohol. conicet.gov.ar

Catalytic Transformations Utilizing this compound as a Substrate

This compound serves as a substrate in various catalytic transformations, providing insights into reaction mechanisms and catalyst performance.

Enzymatic Catalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are used for the stereoselective oxidation and reduction of this compound and its derivatives. mdpi.comrsc.org For example, the kinetic resolution of racemic this compound can be achieved using enzymes, allowing for the separation of enantiomers. researchgate.net The catalytic efficiency of these enzymes can be influenced by the position of the fluorine atom. csic.es

Metal-Based Catalysis: Ruthenium-catalyzed hydrogen transfer reactions have been studied using fluorinated alcohols like 1-(4-fluorophenyl)ethanol (B1199365) to probe the reaction mechanism. nih.govacs.org Kinetic studies involving deuterated derivatives have shown that the transfer of both the hydroxyl and the α-carbon hydrogens from the alcohol to the ruthenium complex can occur in a concerted manner. nih.gov Furthermore, gold catalysts have been employed in the dynamic kinetic resolution of derivatives such as 1-(2,6-dichloro-3-fluorophenyl)ethanol (B1320395). researchgate.net A transition-metal-free protocol using potassium carbonate has also been developed for the hydroboration of ketones to produce alcohols like 1-(4-Fluorophenyl)ethanol. acs.org

Interactive Data Table: Catalytic Transformations of Fluorinated Phenyl Alcohols

| Catalyst System | Substrate | Transformation | Key Findings |

| Alcohol Dehydrogenase (ADH) | Racemic this compound | Kinetic Resolution | Enables separation of enantiomers. researchgate.net |

| Ruthenium Complex | 1-(4-Fluorophenyl)ethanol | Dehydrogenation | Concerted transfer of two hydrogen atoms. nih.gov |

| Gold Catalysts | 1-(2,6-dichloro-3-fluorophenyl)ethanol | Dynamic Kinetic Resolution | Effective for producing single enantiomers. researchgate.net |

| Potassium Carbonate | 1-(4-Fluorophenyl)ethanone | Hydroboration (Reduction) | Metal-free, mild reaction conditions. acs.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(3-fluorophenyl)ethanol (B1295094) displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet in the downfield region. The methine proton (CH-OH) gives a quartet, and the methyl protons (CH₃) present as a doublet. The hydroxyl proton (-OH) signal is often a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon bearing the hydroxyl group (CH-OH) and the methyl carbon (CH₃) also have characteristic chemical shifts. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | Multiplet | Not Applicable |

| CH-OH | Quartet | ~70 |

| CH₃ | Doublet | ~25 |

| OH | Broad Singlet | Not Applicable |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The provided values are approximate.

The coupling between neighboring protons (spin-spin coupling) provides further structural information. For instance, the methine proton signal is split into a quartet by the three adjacent methyl protons, and the methyl proton signal is split into a doublet by the single methine proton. libretexts.org The fluorine atom also couples with nearby protons and carbons, leading to additional splitting patterns that can be observed in high-resolution spectra. ucsd.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a prominent broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is due to hydrogen bonding. A strong C-O stretching band appears around 1000-1200 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic ring and the alkyl group are observed around 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives a characteristic absorption in the fingerprint region.

Raman Spectroscopy: The Raman spectrum provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong signals.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3300-3400 (broad) | IR |

| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850-3000 | IR, Raman |

| C=C Aromatic Stretch | ~1400-1600 | IR, Raman |

| C-O Stretch | ~1000-1200 | IR |

| C-F Stretch | ~1000-1100 | IR |

Data sourced from various spectroscopic databases and literature on similar compounds. nih.govnih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nih.govnih.gov

For this compound (C₈H₉FO), the molecular weight is approximately 140.15 g/mol . nih.gov In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 140. The fragmentation of alcohols in a mass spectrometer often involves two primary pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-cleavage: This involves the breaking of the bond between the carbon atom bearing the hydroxyl group and an adjacent carbon atom. For this compound, this could lead to the loss of a methyl radical (•CH₃) to form a fragment with m/z 125.

Dehydration: This involves the loss of a water molecule (H₂O), resulting in a fragment at m/z 122.

Other significant peaks in the mass spectrum would correspond to fragments of the fluorophenyl ring.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 140 | [C₈H₉FO]⁺ | Molecular Ion |

| 125 | [C₇H₆FO]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 122 | [C₈H₇F]⁺ | Loss of H₂O (Dehydration) |

| 95 | [C₆H₄F]⁺ | Fragment of the fluorophenyl group |

These are predicted fragmentation patterns based on the general behavior of alcohols in mass spectrometry. nih.govlibretexts.orglibretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Table 4: Representative Crystallographic Parameters for a Fluorophenyl Ethanol (B145695) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5-15 |

| b (Å) | ~8-17 |

| c (Å) | ~7-25 |

| β (°) | ~90-110 |

| Z (molecules/unit cell) | 4 |

These values are illustrative and based on data for structurally related compounds. benthamopen.comnih.govmdpi.com The precise parameters for this compound would require experimental determination.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comrsc.org This method allows for the calculation of various molecular properties, including optimized geometry and vibrational frequencies.

For aromatic compounds containing fluorine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide reliable predictions of molecular geometry and vibrational spectra. researchgate.net In the case of 1-(3-Fluorophenyl)ethanol (B1295094), DFT would be employed to determine the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for all subsequent computational analyses.

Vibrational analysis using DFT calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can then be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net For instance, studies on similar fluorinated organic molecules have demonstrated a good correlation between calculated and observed vibrational bands, aiding in the correct assignment of spectral peaks to specific molecular motions, such as C-F stretching or O-H bending. researchgate.netugr.es This comparative approach is invaluable for confirming the molecular structure and understanding the intramolecular forces at play.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. uni-muenchen.deschrodinger.com

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. uni-muenchen.de For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The fluorine atom would also contribute to the electrostatic potential landscape. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and for determining how the molecule will be recognized and oriented when interacting with a receptor or enzyme. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei within the optimized molecular structure, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be obtained. researchgate.netnih.gov

These predicted values can then be compared with experimental NMR data. While there may be systematic deviations, linear scaling methods can often be applied to improve the correlation between theoretical and experimental results. researchgate.net For this compound, calculating the chemical shifts would be particularly useful for assigning the signals in its complex NMR spectra, especially for the aromatic protons and carbons, which are influenced by the fluorine substituent. Accurate prediction of ¹⁹F chemical shifts is also a significant area of research. nih.gov This predictive capability aids in the structural elucidation of new compounds and can help to distinguish between isomers.

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to simulate the interaction of a small molecule (ligand), such as this compound, with the binding site of a biological macromolecule, typically a protein or enzyme. researchgate.netmdpi.com

In the context of this compound, molecular docking studies could be employed to investigate its potential to interact with various biological targets. For instance, if a particular enzyme is of interest, docking simulations would place the this compound molecule into the enzyme's active site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the fluorophenyl ring could engage in hydrophobic or π-stacking interactions. Such insights are invaluable for understanding the potential biological activity of the compound and for guiding the design of new molecules with improved potency or selectivity. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

1-(3-Fluorophenyl)ethanol (B1295094) as a Versatile Intermediate for Bioactive Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. guidechem.com Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it a valuable precursor for creating complex molecules with desired biological activities. The presence of the fluorophenyl group can enhance the metabolic stability and biological activity of the resulting compounds. myskinrecipes.com This chemical is utilized in the production of drugs targeting a range of therapeutic areas, including antiviral and antifungal agents. guidechem.com

The versatility of this compound is also evident in its application in chemical research as a starting material for the synthesis of other organic compounds, such as various aromatic derivatives. guidechem.com Its alcohol functional group allows for a variety of chemical modifications, enabling its use in the preparation of chiral molecules. myskinrecipes.com

Synthesis of Pharmaceutical Intermediates and Drug Scaffolds

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API). dapinpharma.com this compound plays a significant role as one such intermediate, contributing to the synthesis of various drug scaffolds.

Precursors for Antiviral and Antifungal Agents

Research has indicated the potential of this compound derivatives in the development of antiviral and antifungal agents. guidechem.comsmolecule.com For instance, derivatives of the related compound 2-amino-1-(4-fluorophenyl)ethanol (B1265664) have shown potential as antiviral agents, particularly in the context of HIV treatment. Furthermore, the synthesis of N(1)-3-fluorophenyl-inosine, an antiviral nucleoside analog, highlights the utility of the 3-fluorophenyl moiety in developing new antiviral drugs. nih.gov In the realm of antifungal agents, certain derivatives have been investigated for their efficacy. vulcanchem.comgoogle.com The introduction of a fluorine atom to the aromatic ring of arylboronic acids, a related class of compounds, has been shown to be important for their antifungal activity. researchgate.net

Intermediates for Anticancer Drugs (e.g., Crizotinib and related compounds)

One of the most notable applications of a derivative of this compound is in the synthesis of the anticancer drug, Crizotinib. nih.gov The key chiral intermediate for Crizotinib is (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. nih.govlvb.lttandfonline.com Various biocatalytic approaches have been developed for the efficient synthesis of this crucial intermediate, highlighting its importance in cancer therapy. nih.govtandfonline.comresearchgate.net The enzymatic preparation of other chiral alcohols, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol, as intermediates for IGF-1 receptor inhibitors in anticancer programs further underscores the significance of this class of compounds in oncology. nih.govmdpi.com

Building Blocks for Neuropharmacological Agents

Derivatives of this compound are also valuable in the development of agents targeting the central nervous system. myskinrecipes.com For example, the related compound (R)-1-(4-Fluorophenyl)ethanol serves as a precursor to serotonin (B10506) receptor antagonists. Furthermore, (S)-1-(2´-Fluorophenyl)ethanol is an intermediate for a nicotinic acetylcholine (B1216132) receptor α7 agonist with potential therapeutic use in various neurological disorders. researchgate.net The investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the GABA-A receptor with enhanced metabolic stability points to the potential of fluorophenyl-containing scaffolds in neuropharmacology research. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies often focus on the impact of the fluorine atom's position and other structural modifications.

Influence of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring can significantly impact a molecule's biological activity. researchgate.net This is due to fluorine's unique electronic properties and steric effects. ucd.ie For example, the introduction of a fluorine atom can alter a drug's lipophilicity, metabolic stability, and binding affinity to its target protein. ucd.ienih.gov

In the context of arylboronic acids, the position of the fluorine atom has been shown to influence their structures, spectral characteristics, and biological activity. researchgate.net Similarly, for 2-phenyl-1H-benzo[d]imidazole derivatives acting on GABA-A receptors, single-site fluorination at the 4-position of the phenyl ring was found to enhance metabolic stability without negatively affecting its interaction with the receptor. nih.gov The strategic placement of fluorine can therefore be used to "tune" the biological properties of a drug candidate. ucd.ie This principle is exemplified in the development of various fluorinated compounds where the position of the fluorine atom is a key determinant of their therapeutic potential.

Correlation Between Molecular Structure and Pharmacological Potential

The pharmacological potential of derivatives based on the this compound structure is intrinsically linked to their molecular architecture. The presence of a fluorine atom in the meta position of the phenyl ring is a key feature, as fluorinated compounds often demonstrate improved biological activity and metabolic stability, which can translate to more effective drugs. solubilityofthings.com This substitution can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes and reach its target site. nih.gov

The specific arrangement of atoms and functional groups on the this compound core dictates its interaction with biological targets. For instance, the chiral center at the ethanol (B145695) portion of the molecule is crucial for its biological activity, highlighting the importance of stereochemistry in drug design. cymitquimica.com Modifications to the ethanol side chain, such as the introduction of amino groups, can lead to compounds with different pharmacological profiles. For example, the addition of a butylamino group has been explored for its potential to modulate enzyme activities. smolecule.com Similarly, an ethylamino group introduces a secondary amine that can participate in hydrogen bonding and ionic interactions, which are vital for binding to receptors or enzymes. solubilityofthings.com

Development of Novel Therapeutic Agents based on this compound Core Structure

The this compound scaffold has proven to be a versatile starting point for the synthesis of a variety of novel therapeutic agents. guidechem.comacs.org Its derivatives have been investigated for a range of pharmacological activities, leading to the discovery of compounds with potential applications in treating infectious diseases and other conditions.

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents. The incorporation of this fluorinated phenyl group into various heterocyclic structures has been a successful strategy in developing potent antimicrobial compounds. nih.gov

One area of extensive research involves the synthesis of 1,2,4-triazole (B32235) derivatives. Studies have shown that Schiff and Mannich bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit notable antibacterial and antifungal activities. nih.gov For instance, certain Schiff bases displayed good activity against Gram-positive bacteria and excellent activity against fungal strains. nih.gov The presence of moieties like morpholine (B109124) and piperazine, in conjunction with the 3-fluorophenyl group, was found to be crucial for high antibacterial and antifungal efficacy in some acetylenic Mannich bases. nih.gov

Furthermore, other heterocyclic derivatives incorporating the this compound motif have been synthesized and evaluated. For example, imidazolinone derivatives have been reported to possess antibacterial and antifungal properties. nih.gov Semicarbazone derivatives have also been investigated, with some compounds showing good antibacterial activity and others moderate antifungal activity. researchgate.netarabjchem.org The specific substitutions on the aromatic rings of these derivatives play a significant role in their antimicrobial spectrum and potency. researchgate.netarabjchem.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Schiff bases of 1,2,4-triazole | Gram-positive bacteria | Good | nih.gov |

| Schiff bases of 1,2,4-triazole | Fungal strains | Excellent | nih.gov |

| Acetylenic Mannich bases of 1,2,4-triazole | Gram-positive bacteria | Effective | nih.gov |

| Semicarbazones | Bacteria | Good | researchgate.netarabjchem.org |

| Semicarbazones | Fungi | Moderate | researchgate.netarabjchem.org |

Enzyme Inhibition Studies (e.g., Tyrosinase)

The this compound core has been utilized in the design of enzyme inhibitors, with a particular focus on tyrosinase. nih.govnih.govebi.ac.uk Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents to treat hyperpigmentation disorders and for use in cosmetics. nih.govumi.ac.id

Derivatives of this compound have been incorporated into various molecular frameworks to assess their tyrosinase inhibitory potential. For instance, chalcone (B49325) derivatives containing a furan (B31954) ring and a substituted phenyl group have been synthesized and evaluated. nih.gov The substitution pattern on the phenyl ring was found to be critical for the inhibitory activity. nih.gov

In another study, isopropylquinazolinone derivatives were designed as tyrosinase inhibitors. nih.gov A compound bearing a 4-fluorobenzyl moiety exhibited the most potent activity, and kinetic studies revealed a mixed-type inhibition mechanism. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the tyrosinase enzyme, providing insights for the design of more potent compounds. nih.govnih.gov

Interactions with Neurotransmitter Systems

The structural features of this compound and its derivatives make them candidates for interacting with neurotransmitter systems. The presence of the fluorophenyl group and the potential for introducing amine functionalities suggests that these compounds could modulate the activity of neurotransmitters like serotonin and norepinephrine (B1679862). solubilityofthings.com

Ethanol itself is known to have significant effects on various neurotransmitter systems, including GABA, glutamate, serotonin, and dopamine. nih.gov Research into derivatives of this compound explores how the specific chemical structure might target these systems with greater specificity. For example, compounds containing a secondary amine, such as 2-(ethylamino)-1-(3-fluorophenyl)ethanol, are of interest for their potential to influence serotonin or norepinephrine pathways. solubilityofthings.com The ability of these molecules to engage in hydrogen bonding and ionic interactions is crucial for their potential binding affinity to neurotransmitter receptors or transporters. solubilityofthings.com While research in this area is ongoing, the this compound scaffold presents a promising starting point for the development of new agents that can modulate neurotransmission and potentially treat a range of neurological and psychiatric disorders.

Q & A

Q. What are common synthetic routes for 1-(3-Fluorophenyl)ethanol?

this compound is typically synthesized via catalytic asymmetric reduction of the corresponding ketone. For example, a chiral catalyst system (e.g., Ru-based catalysts) can reduce 3-fluoroacetophenone with high enantioselectivity. Purification via silica gel chromatography (10% EtOAc/hexane) yields the alcohol in high purity (89% yield) . Alternatively, Friedel-Crafts acylation followed by reduction could be employed, though this route is less common for secondary alcohols like this compound .

Q. How is this compound characterized in research settings?

Key characterization methods include:

- Chiral GC Analysis : To determine enantiomeric excess (e.g., 97.8% (S)-enantiomer observed) .

- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows distinct signals for the ethanol moiety (δ 4.87–4.82 ppm, q; δ 1.46 ppm, d) and aromatic protons (δ 7.37–7.21 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHFO observed at 140.0637 m/z) .

Q. What solvents and purification methods are optimal for its synthesis?

- Reaction Solvent : Ethanol or hexane/EtOAc mixtures are commonly used for catalytic reductions .

- Purification : Silica gel chromatography with gradients of EtOAc/hexane (e.g., 10% EtOAc) effectively isolates the product .

Q. What are the key physicochemical properties of this compound?

- Molecular Formula : CHFO.

- Molecular Weight : 140.16 g/mol.

- Optical Rotation : [α]D = −50.3 (c = 1.20, MeOH) for the (S)-enantiomer .

- Boiling Point/Stability : Stable under inert storage conditions; exact decomposition parameters require further study.

Q. How does the fluorine substituent influence its reactivity?

The electron-withdrawing fluorine at the meta position enhances the acidity of the hydroxyl group compared to non-fluorinated analogs, affecting its participation in hydrogen bonding and catalytic interactions. This property is critical in designing enantioselective syntheses .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Catalyst Screening : Test Ru-, Rh-, or Ir-based chiral catalysts to improve enantiomeric excess (e.g., 98.2% (S)-enantiomer achieved with Ru catalysts) .

- Reaction Conditions : Optimize temperature (e.g., 25–40°C), pressure, and solvent polarity to enhance yield and selectivity.

- Kinetic Resolution : Combine enzymatic or chemical resolution with asymmetric catalysis for >99% ee .

Q. What role does this compound play in medicinal chemistry?

- Antiproliferative Agents : Derivatives like 1-(3-Fluorophenyl)pyrrole exhibit potent tubulin polymerization inhibition (IC < 1 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7) .

- Prodrug Development : The hydroxyl group facilitates conjugation with bioactive moieties (e.g., sulfonamides in injectable formulations) .

Q. How is it utilized in supramolecular catalyst design?

this compound serves as a chiral auxiliary in asymmetric catalysis. For example, it participates in two-stage catalytic systems for enantioselective C–C bond formation, leveraging fluorine’s electronic effects to stabilize transition states .

Q. What structure-activity relationships (SAR) are observed in derivatives?

- Fluorine Position : Meta-fluorine enhances metabolic stability and binding affinity compared to ortho/para analogs.

- Hydroxyl Group : Secondary alcohol configuration (R/S) dictates interactions with enzymes (e.g., alcohol dehydrogenases) .

- Comparative Studies : Analogous compounds like 1-(4-Methylphenyl)ethanol show reduced antibacterial activity, highlighting fluorine’s critical role .

Q. What are future research directions for this compound?

- Biocatalytic Routes : Explore engineered ketoreductases for greener synthesis .

- Targeted Drug Delivery : Develop fluorinated prodrugs with improved blood-brain barrier penetration .

- Environmental Impact : Assess biodegradability and ecotoxicity, as limited data exist (current studies focus on synthetic utility rather than environmental fate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.